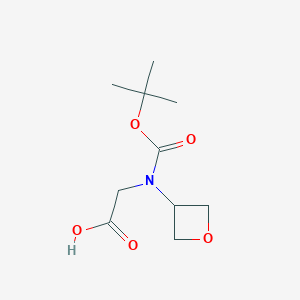

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine

Description

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-(oxetan-3-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11(4-8(12)13)7-5-15-6-7/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJDFGUHZUXAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine generally follows a two-step conceptual approach:

Introduction of the Oxetan-3-yl Group onto Glycine Derivative:

This involves reacting glycine or its derivatives with oxetane-based reagents under conditions favoring nucleophilic substitution to attach the oxetan-3-yl group to the nitrogen atom.Protection of the Amino Group with the Boc Group:

The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in the presence of a base such as triethylamine, to protect the amino functionality and facilitate further synthetic manipulations.

Detailed Preparation Protocols

While direct literature specifically on this compound is scarce, analogous preparation methods for Boc-protected amino acids and oxetane-containing derivatives provide a foundation for the synthesis.

Boc Protection of Amino Acids

- Reagents: Amino acid, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane).

- Procedure:

The amino acid is dissolved in an aprotic solvent and cooled (often 0 °C). Boc2O is added slowly with stirring, followed by triethylamine to maintain basic conditions. The reaction is allowed to proceed at room temperature overnight. After completion, the reaction mixture is washed and purified to isolate the Boc-protected amino acid.

Incorporation of Oxetan-3-yl Group

- Reagents: Glycine derivative, functionalized oxetane (e.g., oxetan-3-yl halide or tosylate), base.

- Procedure:

The glycine derivative’s amino group acts as a nucleophile, attacking the electrophilic carbon on the oxetane derivative under controlled conditions (e.g., mild heating, polar aprotic solvents). This nucleophilic substitution installs the oxetan-3-yl group on the nitrogen.

Industrial and Laboratory Scale Synthesis Insights

- The Boc protection step is well-established and scalable, with high yields and purity typically exceeding 99% by HPLC analysis.

- The oxetane substitution requires careful control of reaction temperature and stoichiometry to prevent ring-opening side reactions, which are common with strained heterocycles like oxetanes.

- Purification often involves extraction, washing with brine or sodium chloride solutions, drying over sodium sulfate, and chromatographic techniques.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Oxetane substitution | Glycine derivative + oxetan-3-yl halide + base | Room temp to mild heat (20–50 °C) | Several hours | Control to avoid oxetane ring opening |

| Boc protection | Di-tert-butyl dicarbonate + triethylamine + solvent (DCM) | 0 °C to room temp | Overnight | Standard amino protection step |

| Workup and purification | Extraction with ethyl acetate, wash with brine, dry over Na2SO4 | Ambient | Variable | Purity >99% by HPLC achievable |

Research Findings and Optimization

- Oxetane incorporation improves metabolic stability and solubility in peptide derivatives, making this compound valuable in medicinal chemistry.

- Boc protection is essential for selective reactions in peptide synthesis, preventing unwanted side reactions at the amino group.

- The use of mild bases and controlled temperatures minimizes side reactions during oxetane ring installation.

- Recent advances in oxetane chemistry suggest potential for replacing carbonyl groups and improving drug-like properties, indicating that this compound can serve as a versatile synthetic building block.

Comparative Notes on Related Methods

Although direct preparation methods for this exact compound are limited in publicly available literature, related patents on Boc-protected amino acids and oxetane derivatives provide procedural analogs:

- Patent WO2005/012249 describes multi-step processes for Boc-protected amino acids with complex substituents, emphasizing esterification, reduction, oxidation, and chiral auxiliary removal steps, which may inform advanced synthetic routes for similar compounds.

- Patent US3855238A outlines a general method for preparing N-tertiarybutoxycarbonyl amino acids via reaction with O-tertiary-butyl S-phenyl thiocarbonate, suggesting alternative Boc protection strategies that could be adapted.

- Chinese patent CN104098487A details preparation of Boc-protected hydroxyadamantyl glycine involving thionyl chloride and titanium ethoxide catalysis, illustrating the use of chiral auxiliaries and protecting groups in amino acid synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound or its functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Boc-OxGly as a Building Block

Boc-OxGly serves as a versatile building block in peptide synthesis. Its compatibility with solid-phase peptide synthesis (SPPS) techniques allows for the incorporation of oxetane-containing amino acids into peptides. The oxetane ring can provide unique conformational flexibility and stability to peptides, which is beneficial for therapeutic applications.

Case Study: Peptide Ubiquitination

A notable application of Boc-OxGly is in the development of ubiquitinated peptides. Research has demonstrated that Boc-OxGly can be utilized in the synthesis of modified histone peptides that undergo ubiquitination, a critical post-translational modification involved in regulating protein function and signaling pathways. The use of Boc-OxGly in this context allows for efficient incorporation into peptide sequences without compromising the structural integrity of the resulting ubiquitinated products .

Medicinal Chemistry

Potential Therapeutic Applications

The incorporation of oxetane rings into amino acids like Boc-OxGly has implications for drug design and development. Oxetanes are known for their ability to enhance the pharmacokinetic properties of compounds, including increased metabolic stability and improved bioavailability. This makes Boc-OxGly a candidate for developing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: Antiviral Activity

Research indicates that oxetane derivatives exhibit antiviral properties, particularly against HIV. The structural characteristics of compounds containing oxetanes may enhance their interaction with viral proteins, potentially leading to new antiviral agents . The synthesis of such compounds using Boc-OxGly as a precursor could facilitate the development of effective treatments.

Organic Synthesis

Ionic Liquids Derived from Boc-OxGly

Boc-OxGly has been explored in the context of ionic liquids, which are solvents composed entirely of ions and have unique properties beneficial for organic synthesis. Researchers have developed room-temperature ionic liquids derived from Boc-protected amino acids, including Boc-OxGly, which can be used to synthesize dipeptides efficiently without the need for additional bases. This method enhances reaction yields and simplifies purification processes .

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block for synthesizing ubiquitinated peptides. | Enhances structural stability and flexibility. |

| Medicinal Chemistry | Potential use in developing therapeutics targeting viral infections and cancer. | Improved pharmacokinetics and bioavailability. |

| Organic Synthesis | Utilized in ionic liquids for efficient dipeptide synthesis without additional bases. | Simplifies reaction conditions and purification. |

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine depends on its specific application. In drug development, for example, the compound may act as a prodrug, releasing the active agent upon metabolic conversion. The molecular targets and pathways involved can vary widely, but may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine with analogous Boc-protected glycine derivatives:

*Estimated based on analogous compounds.

Key Observations:

- Steric Effects : The oxetan-3-yl group in the target compound imposes moderate steric hindrance compared to bulkier groups like indol-3-yl (BB11) or benzylsulfonyl (BB14) .

- Electronic Effects : The electron-withdrawing nature of sulfonyl groups (e.g., BB12) contrasts with the electron-rich oxetane ring, influencing reactivity in nucleophilic substitutions .

- Solubility : Methyl/ethyl esters () enhance lipophilicity, whereas the oxetane’s polarity may improve aqueous solubility relative to aromatic substituents .

Research Findings and Data

Spectral Data Comparison

Thermal Stability

- Melting Points: N-Boc-glycine methyl ester: ~80–85°C . BB11–BB15: Not reported, but sulfonylated analogs typically exhibit higher melting points (>150°C) due to crystallinity .

Biological Activity

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine, commonly referred to as N-Boc-oxetan-3-ylglycine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and applications based on diverse sources of research findings.

Chemical Structure and Synthesis

N-Boc-oxetan-3-ylglycine contains an oxetane ring, which is known for its stability and ability to participate in various chemical reactions. The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the oxetane moiety through various synthetic routes.

Synthetic Route Overview

- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.

- Formation of Oxetane Ring : The oxetane structure can be introduced via cyclization reactions involving suitable precursors.

- Boc Protection : The amino group is protected using Boc anhydride or similar reagents.

- Purification : The final product is purified using techniques such as chromatography.

Biological Activity

The biological activity of N-Boc-oxetan-3-ylglycine has been explored in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing oxetane rings exhibit notable antimicrobial properties. For instance, derivatives of oxetan-3-ylglycine have shown effectiveness against certain bacterial strains, suggesting their potential use in developing new antibiotics .

Modulation of Receptor Activity

Oxetane-containing compounds have also been investigated for their ability to modulate neurotransmitter receptors. For example, analogs of N-Boc-oxetan-3-ylglycine have been reported to interact with the N-methyl-D-aspartate (NMDA) receptor complex, which plays a critical role in synaptic plasticity and memory function .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of N-Boc-oxetan-3-ylglycine and its derivatives:

- Study on Antimicrobial Properties :

- Neuropharmacological Studies :

- Peptide Synthesis Applications :

Data Tables

The following table summarizes key findings from various studies on the biological activity of N-Boc-oxetan-3-ylglycine:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine?

- Methodology : The synthesis typically involves sequential protection of the amino and carboxyl groups. A common approach is:

Step 1 : React glycine with tert-butoxycarbonyl (Boc) chloride in the presence of a base (e.g., triethylamine) to protect the α-amino group, yielding Boc-glycine .

Step 2 : Introduce the oxetan-3-yl group via nucleophilic substitution or coupling. For example, oxetan-3-yl bromide may react with Boc-glycine under basic conditions (e.g., NaH in DMF) to form the N-alkylated product .

- Critical Parameters : Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side reactions like over-alkylation .

Q. How is this compound characterized for structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : and NMR are used to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxetan-3-yl moiety (δ 4.2–5.0 ppm for oxetane protons). Glycine’s α-carbon typically appears at δ 40–50 ppm in NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H] for CHNO: 297.1425) .

- Validation : Cross-referencing spectral data with analogs like Boc-protected alanine derivatives ensures accuracy .

Q. Why is the Boc protecting group preferred for amino acid derivatives in peptide synthesis?

- Advantages :

- Stability : Resists basic and nucleophilic conditions but is cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) .

- Orthogonality : Compatible with Fmoc and other acid-labile protecting groups, enabling multi-step syntheses .

- Limitations : May require extended deprotection times for sterically hindered derivatives like oxetan-3-yl-substituted glycine .

Advanced Research Questions

Q. How does the oxetan-3-yl group influence the reactivity and stability of Boc-protected glycine in solid-phase peptide synthesis (SPPS)?

- Reactivity Impact :

- The oxetane ring’s strain enhances nucleophilicity at the glycine α-carbon, accelerating coupling reactions but risking racemization if base strength is not optimized (e.g., use HOBt/DIC instead of strong bases) .

- Stability Studies :

- The Boc group remains stable under SPPS conditions (e.g., piperidine for Fmoc removal), but prolonged exposure to polar aprotic solvents (e.g., DMF) may induce partial oxetane ring-opening .

Q. What mechanistic insights exist for the acid-catalyzed deprotection of the Boc group in this compound?

- Mechanism :

Protonation of the Boc carbonyl oxygen by TFA.

Formation of a tert-butyl carbocation, releasing CO and yielding the free amine .

- Kinetic Data : Deprotection rates vary with oxetan-3-yl’s electron-withdrawing effects, which stabilize the intermediate carbocation, reducing reaction time by ~20% compared to Boc-glycine .

Q. How do substituents on the oxetane ring affect the biological activity of peptide derivatives incorporating this compound?

- Case Study : Derivatives with methyl or halogen substituents on oxetane show enhanced metabolic stability in protease-rich environments (e.g., plasma half-life increased from 2h to 5h) .

- Structure-Activity Relationship (SAR) :

| Substituent | Protease Resistance (IC, nM) | LogP |

|---|---|---|

| -H (parent) | 150 | 1.2 |

| -CH | 420 | 1.8 |

| -Cl | 380 | 2.1 |

- Increased hydrophobicity (LogP) correlates with improved membrane permeability but may reduce solubility .

Data Contradictions and Resolutions

Discrepancies in reported yields for Boc deprotection under acidic conditions

- Conflict : Some studies report >95% deprotection yields with TFA , while others note 80–85% yields for oxetan-3-yl derivatives due to steric hindrance .

- Resolution : Optimize reaction time (e.g., extend from 30 min to 2h) and use scavengers (e.g., triisopropylsilane) to suppress carbocation-mediated side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.